molecular formula C9H13NO B555900 D-Phenylalaninol CAS No. 5267-64-1

D-Phenylalaninol

Cat. No.: B555900
CAS No.: 5267-64-1
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-SECBINFHSA-N
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Description

D-Phenylalaninol is a chiral amino alcohol derived from phenylalanine, an essential amino acid. It is known for its role as a chiral building block in organic synthesis and is used in various chemical and pharmaceutical applications. The compound has the molecular formula C9H13NO and is characterized by its white to pale yellow crystalline powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylalaninol can be synthesized through several methods. One common approach involves the reduction of D-phenylalanine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through enzymatic processes. One efficient method involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This process is carried out in a recirculating packed-bed reactor, achieving high optical purity and productivity .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalaninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

D-Phenylalaninol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316779
Record name D-Phenylalaninol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-64-1
Record name D-Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-64-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol, D-
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Record name D-Phenylalaninol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-amino-3-phenylpropanol
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Record name PHENYLALANINOL, D-
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Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: D-Phenylalaninol, when incorporated into specific systems like chiral supramolecular assemblies [] or modified metal-organic frameworks (MOFs) [], creates a chiral environment. This environment facilitates distinct interactions with different enantiomers of target molecules, such as L-Phenylalaninol and this compound. This selectivity arises from differences in steric hindrance and stereochemical interactions between the this compound-based system and the target enantiomers []. This differential recognition can be observed through various signals, like changes in fluorescence intensity [] or differences in the physical state of the system, such as gel formation or precipitation []. This ability to discriminate between enantiomers is crucial for applications in chiral separation, sensing, and asymmetric catalysis.

ANone: this compound is characterized by the following:

    A: this compound can act as a chiral auxiliary in asymmetric synthesis. A specific example is its use in the synthesis of Concentricolide []. In this process, a derivative of this compound, a chiral oxazoline, is used to direct the stereochemical outcome of a lithiation and condensation reaction. This highlights the ability of this compound to induce chirality in the final product, a crucial aspect of synthesizing enantiomerically pure compounds, especially important for pharmaceuticals and other bioactive molecules.

    A: Yes, incorporating this compound into sensor systems has shown promise for enantioselective fluorescence detection. For instance, a chiral fluorescence sensor based on coumarin and (S)-BINOL demonstrated a "turn-on" fluorescence enhancement specifically upon binding with L-Phenylalaninol []. This selectivity is attributed to the specific chiral environment created by the sensor, enabling it to differentiate between L-Phenylalaninol and its D-enantiomer. This example highlights the potential of this compound in developing sensitive and selective chiral sensors.

    A: Yes, research indicates that chiral zinc complexes synthesized using this compound exhibit catalytic activity in specific reactions. For example, a complex formed with this compound and zinc chloride demonstrated catalytic properties in the Henry reaction of benzaldehyde []. Although detailed mechanistic studies might be required, this example suggests potential applications of this compound-derived metal complexes in asymmetric catalysis.

    A: The structure of this compound, with its chiral center bearing distinct functional groups (amino and hydroxyl), plays a crucial role in its enantioselective recognition capabilities. Research using diphenylalanine-based gelators indicates that both the chirality of the assembled nanofibers and the presence of amino and carboxyl groups in phenylalaninol are crucial for the enantiodiscrimination process []. This suggests that the spatial arrangement of these groups in this compound allows for specific interactions, like hydrogen bonding or steric fitting, with one enantiomer of a target molecule over the other.

    ANone: While the provided abstracts don't specifically address drug delivery applications of this compound, its use in constructing supramolecular systems and MOFs suggests potential in this field. These structures, with their inherent capacity for guest encapsulation and controlled release, could be further investigated as drug delivery vehicles. Furthermore, the ability of this compound to impart chirality might be advantageous for delivering chiral drug molecules enantioselectively.

    A: Yes, a novel ionic liquid derived from L-Phenylalaninol was successfully employed as an enantioselective fluorescent sensor for chiral amino alcohols []. This sensor displayed distinct fluorescence enhancements towards different enantiomers, demonstrating its effectiveness in chiral recognition.

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